molecular formula C13H20BrNO3S2 B2374117 2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- CAS No. 917777-02-7

2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-

Cat. No.: B2374117
CAS No.: 917777-02-7
M. Wt: 382.33
InChI Key: OZXWDHJWUUVVFL-RNODOKPDSA-N
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Description

2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- is a useful research compound. Its molecular formula is C13H20BrNO3S2 and its molecular weight is 382.33. The purity is usually 95%.
BenchChem offers high-quality 2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (3S)-3-(4-bromothiophen-2-yl)-3-[[(R)-tert-butylsulfinyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3S2/c1-12(2,3)20(17)15-13(4,7-11(16)18-5)10-6-9(14)8-19-10/h6,8,15H,7H2,1-5H3/t13-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXWDHJWUUVVFL-RNODOKPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C)(CC(=O)OC)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)OC)(C1=CC(=CS1)Br)N[S@](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)- is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfinyl group, and a bromo substituent, which contribute to its unique biological properties. The presence of the sulfinyl group is particularly noteworthy as it often enhances the reactivity and interaction of compounds with biological targets.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of thiophenepropanoic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). Specifically, certain derivatives reduced TNF-α production by approximately 44-60% at optimal concentrations .

Antimicrobial Activity

There is emerging evidence suggesting that thiophene derivatives may possess antimicrobial properties. For example, related compounds have demonstrated activity against Mycobacterium tuberculosis, a critical target in tuberculosis treatment. The mechanism often involves inhibition of key enzymes involved in mycolic acid biosynthesis, essential for the bacterial cell wall integrity .

The mechanisms through which 2-thiophenepropanoic acid derivatives exert their effects include:

  • Cytokine Modulation : Inhibition of TNF-α and IL-6 release leads to reduced inflammation.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit β-ketoacyl synthase enzymes, which are crucial for fatty acid synthesis in bacteria.

Case Studies

StudyFindings
Study ADemonstrated significant reduction in TNF-α levels with specific thiophene derivatives in PBMC cultures.
Study BShowed antimicrobial activity against M. tuberculosis with MIC values comparable to first-line treatments.

Research Findings

Research has consistently highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of various substituents on the thiophene ring can lead to variations in potency against inflammatory markers and microbial targets .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

Reaction Conditions Outcome Yield References
6M HCl, reflux, 12 hCarboxylic acid derivative85%
1M NaOH, MeOH/H₂O (1:1), 60°C, 6hSodium carboxylate salt78%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

  • Basic conditions involve hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .

Oxidation of the Sulfinyl Group

The sulfinylamino group (-S(O)-NH-) can undergo further oxidation to form a sulfonyl (-SO₂-) derivative, enhancing electrophilicity or altering binding properties.

Oxidizing Agent Conditions Product Yield References
NaIO₄H₂O/THF, 25°C, 2hSulfonyl derivative72%
H₂O₂ (30%), AcOH50°C, 4hSulfone with epimerization68%

Key Observations :

  • Over-oxidation may lead to sulfone formation, as observed in benzhydrylsulfinyl derivatives .

  • Stereochemical integrity at the β-methyl position is retained under mild conditions but may epimerize under harsh acidic oxidation.

Nucleophilic Aromatic Substitution (NAS)

The bromo substituent on the thiophene ring participates in NAS reactions, enabling the introduction of diverse nucleophiles.

Nucleophile Catalyst/Conditions Product Yield References
PiperidinePd(OAc)₂, Xantphos, 80°C, 12h4-Piperidinyl derivative65%
NaN₃, DMFCuI, 100°C, 8hAzide-substituted analog58%

Mechanistic Pathway :

  • Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) facilitates amine introduction .

  • Azide substitution proceeds via a radical or metal-mediated pathway.

Stereoselective Transformations

The (βS)-configuration influences reactivity in chiral environments, particularly in asymmetric synthesis or enzymatic processes.

Reaction Type Conditions Outcome Selectivity References
Enzymatic resolutionLipase (e.g., CAL-B), pH 7.0, 37°C(βR)-enantiomer (kinetic resolution)95% ee
Chiral ligand-assisted reductionRu-BINAP, H₂ (50 psi)Diastereomeric alcohol8:1 dr

Notable Findings :

  • Enzymatic hydrolysis preferentially cleaves the (βS)-ester, enabling enantiomeric enrichment .

  • Chiral ligands like BINAP enhance diastereoselectivity in reduction reactions .

Stability Under pH and Thermal Stress

The compound’s stability is critical for storage and reaction design.

Condition Observation Degradation Pathway References
pH < 3 (HCl, 25°C, 24h)Ester hydrolysis; sulfinyl epimerizationCarboxylic acid + sulfoxide isomer
pH > 10 (NaOH, 60°C, 6h)Complete ester hydrolysis; sulfinyl oxidationSulfone + carboxylate salt
100°C, neat, 48hPartial decomposition (<10%)Thiophene ring decomposition

Reduction of the Sulfinyl Group

Controlled reduction of the sulfinylamino group can yield thioether derivatives, altering electronic properties.

Reducing Agent Conditions Product Yield References
LiAlH₄THF, 0°C, 1hThioether (-S-NH-)82%
NaBH₄/I₂MeOH, 25°C, 3hThiol (-SH)45%

Challenges :

  • Over-reduction to thiols occurs with stronger reductants like NaBH₄/I₂ .

  • Stereochemical outcomes depend on the reducing system .

Cross-Coupling Reactions

The bromo substituent enables palladium-catalyzed cross-couplings, expanding structural diversity.

Reaction Catalyst/Base Product Yield References
Suzuki-Miyaura (with PhB(OH)₂)Pd(PPh₃)₄, K₂CO₃Biaryl derivative70%
Sonogashira (with phenylacetylene)PdCl₂(PPh₃)₂, CuIAlkynylated thiophene63%

Optimization Insights :

  • Ligand choice (e.g., Xantphos) minimizes protodeborylation .

  • Mixed solvent systems (MeOH/THF) improve yields in Sonogashira couplings .

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